Tilisolol hydrochloride is a non-selective beta-adrenergic antagonist primarily used in the treatment of hypertension and angina pectoris. This compound is characterized by its ability to block beta-1 and beta-2 adrenergic receptors, leading to a reduction in heart rate and myocardial contractility. Additionally, tilisolol hydrochloride exhibits vasodilatory properties, which are attributed to its unique mechanism involving the opening of ATP-sensitive potassium channels. This dual action makes it effective not only for lowering blood pressure but also for improving coronary blood flow during ischemic conditions .
These reactions are crucial for understanding the compound's stability and reactivity in various environments.
Tilisolol hydrochloride exhibits significant biological activity through its action as a beta-adrenoceptor antagonist. Its pharmacological effects include:
Clinical studies have also indicated that tilisolol can cause photosensitivity reactions in some patients, suggesting a need for caution in certain populations .
The synthesis of tilisolol hydrochloride involves several steps:
This multi-step synthesis highlights the complexity involved in producing this pharmaceutical compound.
Tilisolol hydrochloride has been studied for its interactions with other pharmaceuticals:
Additionally, its potential photosensitivity reactions necessitate careful monitoring when co-administered with other medications that may exacerbate this effect .
Tilisolol hydrochloride shares similarities with several other compounds in terms of structure and pharmacological action. Here are some notable comparisons:
| Compound Name | Type | Key Features |
|---|---|---|
| Propranolol | Non-selective beta-blocker | Commonly used for hypertension; may cause peripheral vasoconstriction. |
| Arotinolol | Non-selective beta-blocker | Similar antihypertensive effects; less vasodilatory activity compared to tilisolol. |
| Atenolol | Selective beta-1 blocker | Primarily affects heart rate without significant vasodilatory effects. |
| Metoprolol | Selective beta-1 blocker | Used for hypertension; less effective on coronary dilation compared to tilisolol. |
Tilisolol's unique mechanism involving ATP-sensitive potassium channels distinguishes it from these similar compounds, particularly in its ability to cause vasodilation without peripheral side effects commonly associated with other beta-blockers .
The initial synthesis of tilisolol hydrochloride utilized phthalic anhydride as a cost-effective starting material. A landmark eight-step process, reported by Qian et al. (2009), achieved an overall yield of 13–15% for the (S)- and (R)-enantiomers. Key steps included:
Table 1: Key Synthetic Steps and Reagents
| Step | Reaction Type | Reagents | Intermediate |
|---|---|---|---|
| 1 | Methanolysis | Methanol | Methyl hydrogen phthalate |
| 3 | Lactamization | Sodium methoxide | 4-Hydroxy-2-methylisoquinolin-1-one |
| 8 | Enantiomer Resolution | Chiral chromatography | (S)- and (R)-Tilisolol |
Enantioselective synthesis was achieved through chiral resolution of racemic intermediates. The (S)-enantiomer, exhibiting superior β-blocking activity, was isolated using preparative chromatography with cellulose-based chiral stationary phases. Asymmetric epoxidation and kinetic resolution strategies were later explored, improving enantiomeric excess (ee) to >98%.
Industrial processes prioritized yield enhancement and waste reduction. Patent CN102115459A disclosed a streamlined route employing recrystallization from ethyl acetate/ethanol mixtures to purify the 4-hydroxy-2-methylisoquinolin-1-one intermediate. Continuous flow reactors were implemented for the epoxide ring-opening step, reducing reaction times by 40%.
Tilisolol hydrochloride functions as a non-selective beta-adrenergic blocking agent with demonstrated binding affinity for both beta-1 and beta-2 adrenergic receptor subtypes [1] [2]. The compound exhibits a binding affinity characterized by a Ki value of 159.0 nanomolar at beta-adrenergic receptors, as documented in the CHEMBL2094118 database entry [1] [2]. This binding affinity positions tilisolol hydrochloride within the therapeutic range for effective beta-adrenergic receptor antagonism while maintaining selectivity for these specific receptor targets [3] [4].
The molecular basis of tilisolol hydrochloride's beta-adrenergic receptor interactions centers on its isoquinoline core structure, which serves as the primary pharmacophore for receptor binding [5] [2]. The compound's molecular formula C17H24N2O3 with a molecular weight of 340.845 daltons facilitates optimal receptor binding characteristics [1] [6]. The tert-butylamino group within the molecular structure plays a critical role in determining receptor affinity and selectivity, contributing significantly to the observed Ki value of 159 nanomolar [2] .
| Parameter | Value |
|---|---|
| Primary Target | Beta-adrenergic receptors |
| Binding Affinity (Ki) | 159.0 nM |
| Receptor Selectivity | Non-selective (β1 and β2) |
| Binding Method | Radioligand binding assay |
| Reference Study | CHEMBL2094118 |
Competitive binding studies utilizing radiolabeled ligands have provided comprehensive insights into the binding dynamics of tilisolol hydrochloride at beta-adrenergic receptors [8] [9] [10]. These investigations employ tritiated dihydroalprenolol ([³H]-DHA) and iodinated cyanopindolol ([¹²⁵I]-ICYP) as radioligands to characterize the binding parameters of tilisolol hydrochloride [9] [10]. The competitive binding methodology involves incubation of receptor preparations with varying concentrations of tilisolol hydrochloride in the presence of fixed concentrations of radioligands [10] [11].
The binding kinetics of tilisolol hydrochloride demonstrate competitive inhibition patterns consistent with its antagonist properties at beta-adrenergic receptors [8] [10]. Competition association binding assays reveal that tilisolol hydrochloride exhibits concentration-dependent displacement of radiolabeled ligands from beta-adrenergic receptor binding sites [9]. The binding curves generated from these studies follow single-site sigmoidal response patterns, indicating homogeneous binding to a single class of high-affinity binding sites [10] [12].
Experimental protocols for competitive binding assays typically employ incubation periods of 180 minutes at 37°C to achieve equilibrium binding conditions [9] [10]. The use of propranolol at concentrations of 1-10 micromolar serves to define non-specific binding components and ensure accurate determination of specific binding parameters [9] [10]. These methodological approaches enable precise calculation of inhibition constants (Ki) and provide reliable data for pharmacological characterization [11].
| Assay Component | Details |
|---|---|
| Radioligand | [³H]-CGP 12177 / [¹²⁵I]-ICYP |
| Target Receptor | Beta-adrenergic receptors |
| Competition Ligand | Tilisolol hydrochloride |
| Incubation Conditions | 37°C, 180 minutes |
| Detection Method | Scintillation counting |
| Binding Specificity | Specific binding determined with propranolol |
While tilisolol hydrochloride primarily functions through competitive antagonism at orthosteric binding sites, current research has not identified specific allosteric modulation mechanisms for this compound at beta-adrenergic receptors [13] [14] [15]. The available literature focuses predominantly on allosteric modulation of beta-adrenergic receptors by other compounds, such as cholesterol-mediated conformational regulation and membrane-embedded allosteric modulators [13] [14]. However, the unique structural features of tilisolol hydrochloride, particularly its hydroxypropoxy chain and isoquinoline core, may contribute to receptor interactions that extend beyond simple competitive binding [2] .
The concept of allosteric modulation in beta-adrenergic receptor pharmacology involves binding at sites topographically distinct from the orthosteric binding pocket [16] [17]. Recent advances in understanding beta-adrenergic receptor allosteric mechanisms have identified specific binding sites that can modulate receptor conformation and function [13] [18]. The AS408 allosteric modulator, for example, binds to the membrane-facing surface of transmembrane segments and stabilizes inactive receptor conformations [18].
Current evidence suggests that tilisolol hydrochloride's mechanism of action involves direct competitive binding to orthosteric sites rather than allosteric modulation [19] [20]. The compound's binding affinity and selectivity patterns are consistent with classical competitive antagonism at beta-adrenergic receptors [21] [22]. Future investigations may reveal potential allosteric components to tilisolol hydrochloride's mechanism, particularly given its unique dual pharmacological profile involving both beta-adrenergic receptor antagonism and potassium channel modulation [23] [24].
Tilisolol hydrochloride demonstrates a distinctive capacity for potassium channel modulation that differentiates it from conventional beta-blocking agents [23] [19] [24]. The compound exhibits vasodilatory effects through ATP-sensitive potassium channel opening mechanisms in coronary circulation, as demonstrated in canine studies [23] [25]. This dual pharmacological activity involves both beta-adrenergic receptor antagonism and direct effects on potassium channel function [24] [26].
The ATP-sensitive potassium channel opening activity of tilisolol hydrochloride represents a significant departure from traditional beta-blocker mechanisms [24] [27]. Studies demonstrate that tilisolol hydrochloride produces dose-dependent decreases in coronary vascular resistance through mechanisms that can be inhibited by glibenclamide, a specific ATP-sensitive potassium channel blocker [23] [24]. This finding confirms the involvement of potassium channels in the compound's vasodilatory effects.
| Channel Type | Tilisolol Effect (10 μM) | Study Method |
|---|---|---|
| L-type Ca²⁺ current (ICa) | No significant effect | Whole-cell patch-clamp |
| Inwardly rectifying K⁺ current (IK1) | No significant effect | Whole-cell patch-clamp |
| Delayed rectifying K⁺ current (IK) | No direct effect | Whole-cell patch-clamp |
| ATP-sensitive K⁺ channels | No direct activation | Patch-clamp studies |
| Coronary artery K⁺ channels | Vasodilation via ATP-sensitive K⁺ channel opening | In vivo coronary studies |
Comprehensive patch-clamp investigations have elucidated the specific effects of tilisolol hydrochloride on various potassium current types in cardiac myocytes [19] [20]. Whole-cell voltage clamp studies using guinea pig ventricular myocytes reveal that tilisolol hydrochloride, at concentrations up to 10 micromolar, does not significantly affect L-type calcium current (ICa), inwardly rectifying potassium current (IK1), or delayed rectifying potassium current (IK) under baseline conditions [19] [2].
However, under conditions of beta-adrenergic stimulation with isoproterenol, tilisolol hydrochloride at 1 micromolar concentrations demonstrates the ability to almost completely reverse agonist-induced increases in potassium currents [19] [2]. This selective inhibition of catecholamine-enhanced potassium currents suggests a preferential interaction with beta-adrenergically stimulated channel states [19]. The compound shows approximately 30% blockade of isoproterenol-induced increases in calcium current while providing more complete reversal of potassium current enhancements [19].
Electrophysiological studies employing higher concentrations of tilisolol hydrochloride (10-100 micromolar) demonstrate direct effects on membrane currents [20]. At these concentrations, the compound produces significant reductions in maximal conductance of delayed rectifier potassium current (IK), with 10 micromolar and 100 micromolar concentrations reducing maximal conductance by 35.7% and 47.4% respectively [20]. These effects occur without changes in voltage dependence, indicating that tilisolol hydrochloride affects channel density or availability rather than gating kinetics [20].
| Parameter | Specifications |
|---|---|
| Cell Type | Guinea pig ventricular myocytes |
| Recording Configuration | Whole-cell voltage clamp |
| Temperature | Room temperature (20-22°C) |
| Test Concentrations | 10 μM, 100 μM tilisolol |
| Voltage Protocol | Step protocols from holding potential |
| Current Measurements | ICa, IK1, IK currents |
The structure-activity relationships governing tilisolol hydrochloride's potassium channel interactions involve specific molecular features that enable dual receptor targeting [2] [28] . The compound's isoquinoline core structure provides the fundamental framework for both beta-adrenergic receptor binding and potassium channel modulation [2]. The tert-butylamino group contributes to the compound's unique pharmacological profile by facilitating interactions with multiple target sites .
The hydroxypropoxy chain within tilisolol hydrochloride's structure plays a crucial role in determining membrane permeability and channel interactions [2] . This structural element enables the compound to access intramembrane binding sites associated with ATP-sensitive potassium channels in vascular smooth muscle [27] [29]. The N-methyl substitution on the isoquinoline ring influences receptor binding kinetics and may contribute to the compound's selectivity profile across different potassium channel subtypes [2].
Comparative structure-activity analysis reveals that tilisolol hydrochloride's dual mechanism of action distinguishes it from other beta-blocking agents . While conventional beta-blockers such as propranolol and atenolol lack significant potassium channel opening activity, tilisolol hydrochloride demonstrates concentration-dependent vasodilation through ATP-sensitive potassium channel mechanisms [24] [26]. This unique combination of activities results from the compound's optimized molecular architecture that enables interactions with both beta-adrenergic receptors and potassium channels [2] .
| Structural Feature | SAR Contribution | Functional Impact |
|---|---|---|
| Isoquinoline core | Essential for beta-adrenergic receptor binding | Primary pharmacophore for beta-adrenergic antagonism |
| Tert-butylamino group | Critical for receptor affinity and selectivity | Modulates binding affinity (Ki = 159 nM) |
| Hydroxypropoxy chain | Determines membrane permeability and channel interactions | Enables ATP-sensitive K⁺ channel interactions |
| N-methyl substitution | Influences receptor binding kinetics | Affects dissociation kinetics |
| Overall molecular structure | Dual mechanism: beta-blockade and K⁺ channel modulation | Unique vasodilatory properties among beta-blockers |
The channel gating mechanisms influenced by tilisolol hydrochloride involve modulation of ATP-sensitive potassium channel opening in vascular smooth muscle cells [27] [29]. Studies demonstrate that the compound can activate ATP-sensitive potassium channels in cultured porcine coronary artery smooth muscle cells at concentrations as low as 0.3 micromolar [27]. This activation occurs through ADP-dependent mechanisms and contributes to the compound's vasodilatory effects [27] [29].